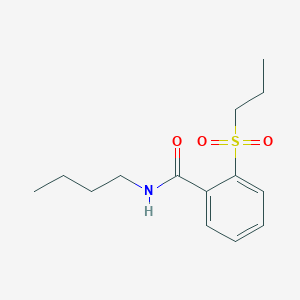![molecular formula C18H23Cl2NO3 B4876655 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4876655.png)
1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride is a chemical compound that has been studied extensively in scientific research. It is a beta-adrenergic receptor agonist and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride involves binding to beta-adrenergic receptors and activating them. This leads to various downstream effects, including increased heart rate and contractility, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to increase heart rate and contractility, which can be useful in the treatment of heart failure. It also has bronchodilatory and vasodilatory effects, which can be useful in the treatment of asthma and hypertension, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride in lab experiments is its potency as a beta-adrenergic receptor agonist. This can make it a useful tool for investigating the effects of beta-adrenergic receptor activation. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride. One direction is to investigate its effects on different tissues and cell types, as well as its potential therapeutic uses in various diseases. Another direction is to develop more selective beta-adrenergic receptor agonists that can target specific subtypes of beta-adrenergic receptors.
Synthesis Methods
The synthesis of 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride involves the reaction of 2-chlorobenzyl chloride with 3-methoxy-4-hydroxybenzaldehyde to form 3-methoxy-4-[(2-chlorobenzyl)oxy]benzaldehyde. This compound is then reacted with 1-amino-2-propanol to form 1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol, which is then converted to the hydrochloride salt.
Scientific Research Applications
1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride has been extensively studied in scientific research. It has been found to be a potent beta-adrenergic receptor agonist and has been used in various studies to investigate the effects of beta-adrenergic receptor activation.
Properties
IUPAC Name |
1-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19;/h3-9,13,20-21H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGBDNCXISABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)
![6-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4876596.png)
![N-{5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4876621.png)
![N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4876634.png)

![[6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4876647.png)
![7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4876658.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![methyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4876682.png)
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
